6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenylethyl group attached to an isoxazolo[5,4-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step synthetic routes. One common approach is the annulation of a pyridine ring to 4-aminoisoxazoles, followed by the closure of the isoxazole ring in functionalized pyridine derivatives . The reaction conditions often include the use of nucleophilic substitution reactions, where halogen or nitro groups in pyridines react with appropriate N–O nucleophiles in position 2 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the isoxazolo[5,4-b]pyridine core.
Substitution: Nucleophilic substitution reactions are common, where halogen or nitro groups are replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as IDO1. By inhibiting IDO1, it modulates the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune regulation and cancer progression . The compound’s structure allows it to bind selectively to the active site of IDO1, thereby blocking its enzymatic activity.
Comparison with Similar Compounds
Similar compounds to 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide include other isoxazolo[5,4-b]pyridine derivatives such as:
- 6-(4-Fluorophenyl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid
- Isoxazolo[5’,4’:5,6]pyrido[2,3-b]indoles
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substituents that confer selective inhibitory activity against IDO1 .
Properties
Molecular Formula |
C22H18FN3O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O2/c1-13(15-6-4-3-5-7-15)24-21(27)18-12-19(16-8-10-17(23)11-9-16)25-22-20(18)14(2)26-28-22/h3-13H,1-2H3,(H,24,27) |
InChI Key |
QLQZVZXIHCRQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.